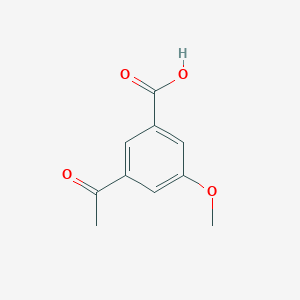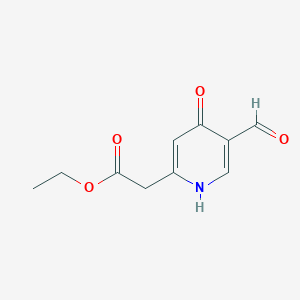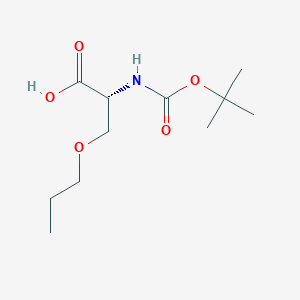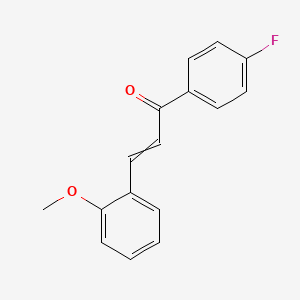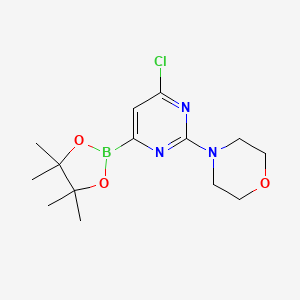
3-Chloro-5-methoxy-1,2,4-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5-methoxy-1,2,4-triazine is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The presence of chlorine and methoxy groups in the triazine ring imparts unique chemical properties to this compound, making it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Chloro-5-methoxy-1,2,4-triazine can be synthesized through various methods. One common approach involves the reaction of 2,4-dichloro-6-methoxy-1,3,5-triazine with appropriate reagents under controlled conditions. The reaction typically requires a solvent such as dioxane or dichloroethane and a base like sodium carbonate . The reaction is carried out at elevated temperatures, often using microwave irradiation to enhance the reaction rate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-5-methoxy-1,2,4-triazine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The chlorine atom in the triazine ring is particularly reactive and can be replaced by other nucleophiles such as amines, thiols, and alkoxides .
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like primary amines and thiols are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce additional functional groups into the triazine ring.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield various substituted triazines with potential biological activity .
Applications De Recherche Scientifique
3-Chloro-5-methoxy-1,2,4-triazine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Chloro-5-methoxy-1,2,4-triazine varies depending on its application. In antimicrobial applications, the compound disrupts bacterial cell membranes and inhibits essential enzymes, leading to cell death . In anticancer research, it targets specific molecular pathways involved in cell proliferation and apoptosis .
Comparaison Avec Des Composés Similaires
3-Chloro-5-methoxy-1,2,4-triazine can be compared with other triazine derivatives such as:
2,4-Dichloro-6-methoxy-1,3,5-triazine: Similar in structure but with different reactivity due to the presence of an additional chlorine atom.
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Contains two methoxy groups, which influence its chemical properties and reactivity.
2,4,6-Triamino-1,3,5-triazine (Melamine): Widely used in the production of resins and plastics, with different applications compared to this compound.
The unique combination of chlorine and methoxy groups in this compound imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C4H4ClN3O |
|---|---|
Poids moléculaire |
145.55 g/mol |
Nom IUPAC |
3-chloro-5-methoxy-1,2,4-triazine |
InChI |
InChI=1S/C4H4ClN3O/c1-9-3-2-6-8-4(5)7-3/h2H,1H3 |
Clé InChI |
FNXRXBQTZOFONQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CN=NC(=N1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


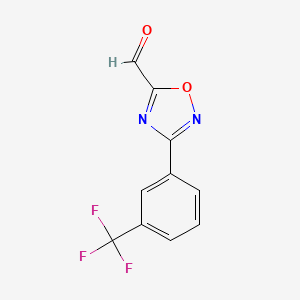
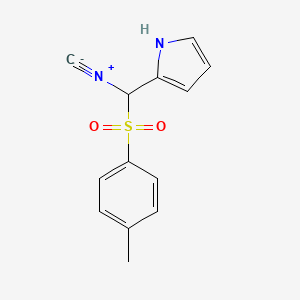

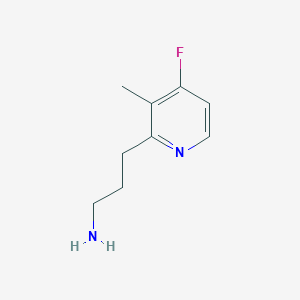
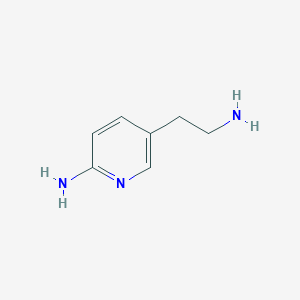
![5,6,7,8-Tetrahydronaphtho[2,3-D][1,3]dioxol-5-amine](/img/structure/B14854995.png)
